2-(4-fluorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
The exact mass of the compound this compound is 406.14748994 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c20-17-6-4-16(5-7-17)15-19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-3-1-2-8-21-18/h1-8H,9-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRCQXPUNVGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a novel small molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- 4-Fluorophenyl group : A phenyl ring substituted with a fluorine atom.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Sulfonamide linkage : Connecting the piperazine to an ethyl acetamide group.
The chemical formula is with a molecular weight of approximately 373.48 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily in the following areas:
1. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have reported:
- Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria, with values ranging from 15.625 to 62.5 μM for specific strains.
- Bactericidal effects were noted, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Enterococcus faecalis | 62.5 | Bactericidal |
2. Antifungal Activity
The compound also exhibited antifungal activity against Candida species:
- Effective against biofilm formation with a minimum biofilm inhibitory concentration (MBIC) of 31.108–62.216 μg/mL.
The mechanism of action appears to involve:
- Inhibition of protein synthesis pathways.
- Disruption of nucleic acid and peptidoglycan production in bacterial cells.
Case Study 1: Antibacterial Efficacy
In a controlled study involving clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), the compound was tested for its ability to inhibit biofilm formation. Results indicated that it significantly reduced biofilm viability compared to standard antibiotics like ciprofloxacin.
Case Study 2: Antifungal Properties
Another study focused on its efficacy against Candida albicans biofilms, revealing that the compound inhibited biofilm formation without affecting planktonic cells, suggesting a quorum sensing-mediated mechanism.
Safety and Toxicity
Preliminary cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicated that the compound is non-toxic at therapeutic concentrations, supporting its potential for further development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
